1-(4-methylbenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(4-methylbenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-methylbenzoyl group and a phenyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(4-methylbenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylbenzoyl chloride and phenylhydrazine.
Formation of Intermediate: The 4-methylbenzoyl chloride reacts with phenylhydrazine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the triazole ring, resulting in the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-methylbenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-methylbenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity and biodegradability.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-methylbenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine can be compared with other triazole derivatives, such as:
1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a triazole ring.
1-(4-methylbenzoyl)-3-phenyl-1H-pyrazol-5-amine: This compound has a pyrazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific triazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-amino-3-phenyl-1,2,4-triazol-1-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-11-7-9-13(10-8-11)15(21)20-16(17)18-14(19-20)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTMZDBZUWTLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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